molecular formula C14H19NO B1610975 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3804-68-0

8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1610975
CAS RN: 3804-68-0
M. Wt: 217.31 g/mol
InChI Key: HCBGIBWAPOFRKI-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is a derivative of this family .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is C14H19NO . Its molecular weight is 217.312 g/mol . The IUPAC name for this compound is (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” are complex and involve several steps . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The compound “8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol” is a liquid . The compound has a density of 1.11 .

Scientific Research Applications

Structural Analysis and Crystallography

  • Structural Properties : The crystal structures of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol isomers exhibit a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation. These compounds demonstrate how the benzyl groups' orientations contribute to the asymmetry and mirror symmetry in their respective isomers. This intricate structure is further stabilized by intermolecular O-H...N hydrogen bonds forming parallel chains in the crystal structures (Zheng et al., 2004).
  • Crystallographic Insights : The compounds like 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones are studied for their crystallographic characteristics, revealing details about their hydrogen bonding, π-π interactions, and conformational states, which are crucial for understanding the molecular geometry and stability (Brzezinski et al., 2013).

Synthesis and Catalytic Applications

  • Catalytic Framework : 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues are identified as efficient catalysts for alcohol oxidation, using molecular oxygen from ambient air and copper cocatalysts at room temperature. This discovery opens up new pathways for utilizing these compounds in catalytic processes, especially in the synthesis of ketones from secondary alcohols (Toda et al., 2023).
  • Synthetic Methodologies : Research on 8-azabicyclo[3.2.1]octane scaffold reveals its central role in the family of tropane alkaloids, prompting extensive studies on stereochemical synthetic methodologies for this compound. The compound's significance in pharmacology drives continuous interest and advancements in the field of organic synthesis (Rodríguez et al., 2021).

Pharmacological and Chemical Interactions

  • NK1 Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers are explored for their potential as NK1 receptor antagonists. These compounds exhibit promising pharmacological properties, opening up avenues for further exploration in the realm of neurokinin receptor antagonism (Huscroft et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGIBWAPOFRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563740
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

CAS RN

3804-68-0
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In tetrahydrofuran (16 ml) was dissolved 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 g, 4.64 mmol), and a 1M-diisobutylaluminum hydride/toluene solution (11.6 ml, 11.6 mmol) was added dropwise thereto at −78° C. over a period of 10 minutes and stirred for another 1 hour. Water was added dropwise thereto to quench the excess reactants, and the resulting mixture was separated by the addition of a 2N-aqueous hydrochloric acid solution and ethyl acetate. The aqueous layer was adjusted to pH 10 or lower with a 2N-aqueous sodium hydroxide solution and then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol (886 mg, 88%).
Name
diisobutylaluminum hydride toluene
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
MD Ruepp, H Wei, M Leuenberger, M Lochner… - …, 2017 - Elsevier
Crystal structures can identify ligand-receptor interactions and assist the development of novel therapeutics, but experimental challenges sometimes necessitate the use of homologous …
Number of citations: 18 www.sciencedirect.com
MD Ruepp, H Wei, M Leuenberger, M Lochner… - …, 2017 - kclpure.kcl.ac.uk
Crystal structures can identify ligand-receptor interactions and assist the development of novel therapeutics, but experimental challenges sometimes necessitate the use of homologous …
Number of citations: 0 kclpure.kcl.ac.uk

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